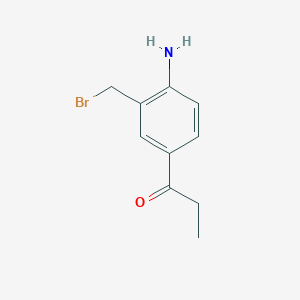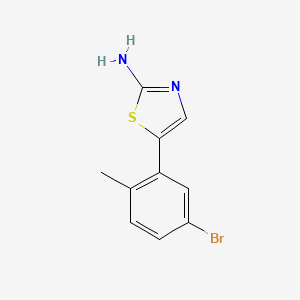
1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene is a fluorinated aromatic compound with significant interest in various scientific fields. Its unique structure, characterized by multiple fluorine atoms and a chloro group, imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
Méthodes De Préparation
The synthesis of 1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable aromatic compound, such as a chlorinated benzene derivative.
Fluorination: Introduction of trifluoromethyl groups is achieved through reactions with trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of catalysts.
Methoxylation: The difluoromethoxy group is introduced using difluoromethyl ether (CHF2OCH3) under specific conditions.
Chlorination: The chloro group is typically introduced via chlorination reactions using reagents like thionyl chloride (SOCl2).
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing effects of the trifluoromethyl and chloro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Metalation: The presence of multiple fluorine atoms allows for regioselective metalation, which can be followed by further functionalization.
Common reagents used in these reactions include strong bases (e.g., lithium diisopropylamide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: It serves as a precursor for developing fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals and advanced materials.
Mécanisme D'action
The mechanism by which 1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene exerts its effects is primarily through its interactions with molecular targets. The electron-withdrawing nature of the fluorine atoms and the chloro group influences the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, alter protein conformation, and affect cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene can be compared with other fluorinated aromatic compounds, such as:
1,3-Bis(trifluoromethyl)benzene: Lacks the chloro and difluoromethoxy groups, resulting in different reactivity and applications.
4-Chloro-2-(difluoromethoxy)benzene: Lacks the trifluoromethyl groups, affecting its chemical properties and uses.
1,3-Bis(trifluoromethyl)-4-chlorobenzene: Similar but lacks the difluoromethoxy group, leading to variations in its applications and reactivity.
The presence of both trifluoromethyl and difluoromethoxy groups in this compound imparts unique properties, making it distinct from these similar compounds.
Propriétés
Formule moléculaire |
C9H3ClF8O |
|---|---|
Poids moléculaire |
314.56 g/mol |
Nom IUPAC |
1-chloro-3-(difluoromethoxy)-2,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3ClF8O/c10-4-2-1-3(8(13,14)15)6(19-7(11)12)5(4)9(16,17)18/h1-2,7H |
Clé InChI |
UPRDRNAUTUVSIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(F)(F)F)OC(F)F)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Benzyl-4-chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B14040360.png)

![2-(10-(1-Naphthalenyl)-9-anthracenyl)benzo[b]naphtho[2,3-d]furan](/img/structure/B14040370.png)

![(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol](/img/structure/B14040378.png)




